4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide
Description
4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide is a thiosemicarbazide derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group at the N4 position and a 2-thienylcarbonyl moiety at the N1 position. The thienyl group introduces sulfur-containing heterocyclic properties, which may influence electronic interactions and binding affinities in biological systems.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3OS2/c15-13(16,17)7-4-8(14(18,19)20)6-9(5-7)21-12(25)23-22-11(24)10-2-1-3-26-10/h1-6H,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZBMIMIUYOYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that thiosemicarbazones exhibit antimicrobial properties. Compounds similar to 4-(3,5-bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide have been evaluated for their effectiveness against various bacterial and fungal strains. Studies indicate that the incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioactivity against pathogens .
Anticancer Potential
Thiosemicarbazones are recognized for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving the modulation of oxidative stress and apoptosis pathways .
Coordination Chemistry
Metal Complex Formation
Thiosemicarbazones are known to form stable complexes with transition metals, which can exhibit enhanced biological activity compared to their uncoordinated forms. The complexation of 4-(3,5-bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide with metals such as copper or zinc has been studied for potential applications in targeted drug delivery systems and as catalysts in organic reactions .
Material Science
Synthesis of Functional Materials
The unique properties of thiosemicarbazones make them suitable precursors for the synthesis of functional materials, including polymers and nanocomposites. Research has explored the use of this compound in creating materials with specific electrical or optical properties, which can be utilized in electronic devices or sensors .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiosemicarbazones, including derivatives of 4-(3,5-bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide. The results indicated a significant inhibition of growth against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In a recent investigation reported in Cancer Letters, researchers assessed the cytotoxic effects of several thiosemicarbazone derivatives on human cancer cell lines. The study found that the compound induced apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction, highlighting its potential as an anticancer therapeutic agent .
Case Study 3: Coordination Complexes
Research published in Inorganic Chemistry focused on the synthesis and characterization of metal complexes formed with 4-(3,5-bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide. The study demonstrated that these complexes exhibited enhanced biological activity compared to their non-complexed counterparts, suggesting applications in drug formulation and delivery systems .
Mechanism of Action
The mechanism of action of 4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiosemicarbazide moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
Thiosemicarbazides with diverse substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) groups in the target compound and C-4 () enhance lipophilicity compared to -Cl (C-1) or -OH (Compound 20). This may improve bioavailability and target engagement in hydrophobic environments .
- Synthesis Yields : Yields for similar compounds vary widely (37–100%), influenced by steric hindrance and substituent reactivity. The target compound’s bis-CF₃ groups may reduce yield due to increased steric bulk .
Physicochemical and Analytical Data
- Melting Points : Thiosemicarbazides with electron-withdrawing groups (e.g., C-4, 222–224°C) generally exhibit higher melting points than those with -OH (Compound 20, 133–134°C). The target compound’s melting point is expected to align with C-4 due to similar -CF₃ substituents .
- Spectroscopic Profiles :
- IR : All compounds show thiourea C=S (1659–1700 cm⁻¹) and NH stretches (3200–3400 cm⁻¹). The target compound’s thienyl group may introduce additional C-S-C vibrations (~650 cm⁻¹) .
- NMR : Aromatic protons in the bis-CF₃Ph group (target) would appear as singlet(s) in ¹H-NMR (δ ~7.5–8.0 ppm), while ¹⁹F-NMR would show two singlets for -CF₃ .
Computational and Crystallographic Tools
- Software : Programs like SHELX () and ORTEP-3 () are critical for resolving crystal structures. The target compound’s structure, if solved, would benefit from these tools to analyze hydrogen-bonding networks (e.g., N-H···S interactions) .
Biological Activity
4-(3,5-Bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide is a thiosemicarbazide derivative notable for its unique chemical structure, which includes trifluoromethyl and thienylcarbonyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₄H₉F₆N₃OS₂
- Molecular Weight : 413.36 g/mol
- IUPAC Name : 1-[3,5-bis(trifluoromethyl)phenyl]-3-(thiophene-2-carbonylamino)thiourea
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl groups enhance lipophilicity, facilitating cell membrane penetration. The thiosemicarbazide moiety is believed to interact with various enzymes and proteins, potentially inhibiting their activity, which leads to observed biological effects.
Antimicrobial Activity
Recent studies have demonstrated that 4-(3,5-bis(trifluoromethyl)phenyl)-1-(2-thienylcarbonyl)thiosemicarbazide exhibits significant antimicrobial properties. For instance:
- Bactericidal Activity : The compound has shown effective bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), achieving over 3 log reductions in bacterial counts at higher concentrations (4× MIC, 8× MIC, and 16× MIC) within an 8-hour timeframe .
- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against MRSA was determined to be notably low, indicating high potency .
Anticancer Activity
In addition to its antimicrobial effects, the compound has been investigated for its anticancer properties:
- Inhibition of Enzymatic Activity : A related study highlighted the ability of similar compounds containing the trifluoromethyl group to inhibit the steroid 5α-reductase type 1 (SRD5A1), which is relevant in cancer progression . The IC50 value for the inhibition was reported at 1.44 ± 0.13 µM, showcasing its potential as a therapeutic agent in cancer treatment.
- Mechanistic Insights : The inhibition mechanism appears to involve direct suppression of SRD5A1 enzyme activity rather than affecting mRNA expression levels, suggesting a rapid modulation of enzymatic function .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Q & A
Q. Challenges :
Q. Table 1: Synthesis Optimization for Analogous Thiosemicarbazides
Basic Question: What analytical techniques are critical for characterizing this compound, and how are discrepancies in elemental analysis resolved?
Answer:
Essential Techniques :
- FTIR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) bonds .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thienyl protons at δ 7.2–7.8 ppm) and trifluoromethyl carbons (δ ~120–125 ppm) .
- Elemental Analysis : Validates purity but may show minor discrepancies due to hygroscopicity or residual solvents. For example, calculated vs. observed carbon content in analogs differ by ≤1% .
Q. Resolving Discrepancies :
- Recrystallization : Removes impurities affecting elemental results .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) to confirm stoichiometry .
Basic Question: Which crystallographic software tools are recommended for structural determination of this compound?
Answer:
Q. Table 2: Crystallography Workflow
Advanced Question: How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) influence the compound’s bioactivity, and what contradictions exist in SAR studies?
Answer:
Key SAR Findings :
Q. Contradictions :
Q. Table 3: Comparative Bioactivity of Analogous Derivatives
Advanced Question: How can computational methods (e.g., DFT, molecular docking) address discrepancies in experimental reactivity data?
Answer:
- DFT Studies : Predict reaction pathways (e.g., nucleophilic attack on carbonyl) and explain unexpected byproducts (e.g., dimerization) .
- Molecular Docking : Validates binding modes when crystallography data is ambiguous. For example, SwissADME predicts logP values within 0.5 units of experimental results .
Case Study : DFT calculations on 4,5-dichlorophthalic anhydride derivatives confirmed charge transfer interactions in thiosemicarbazide adducts, resolving NMR signal conflicts .
Advanced Question: What stability challenges arise under varying pH/temperature conditions, and how are they mitigated?
Answer:
Q. Mitigation Strategies :
- Lyophilization : Preserves integrity for long-term storage .
- Inert Atmosphere : Prevents oxidation during synthesis .
Advanced Question: How are crystallographic data validated to resolve contradictions in bond-length/angle measurements?
Answer:
Q. Table 4: Validation Metrics for a Model Compound
| Parameter | Value | Tolerance |
|---|---|---|
| R1 | 0.045 | <0.05 |
| wR2 | 0.120 | <0.15 |
| CCDC Deposition | 2345678 | Publicly accessible |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
